molecular formula C11H12O2S B105738 O-ethyl 3-oxo-3-phenylpropanethioate CAS No. 16516-19-1

O-ethyl 3-oxo-3-phenylpropanethioate

Cat. No.: B105738
CAS No.: 16516-19-1
M. Wt: 208.28 g/mol
InChI Key: GTPRFMULQGUWHD-UHFFFAOYSA-N
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Description

O-ethyl 3-oxo-3-phenylpropanethioate is an organic compound with a molecular structure that includes a phenyl group, a thiol group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-ethyl 3-oxo-3-phenylpropanethioate can be achieved through several methods. One common approach involves the reaction of 3-oxo-3-phenylpropionic acid with ethanethiol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

O-ethyl 3-oxo-3-phenylpropanethioate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

O-ethyl 3-oxo-3-phenylpropanethioate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving thiol groups.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of O-ethyl 3-oxo-3-phenylpropanethioate involves its reactivity with nucleophiles and electrophiles. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The thiol group can participate in redox reactions, making it a versatile compound in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-phenylpropionic acid ethyl ester
  • 3-Oxo-3-phenylpropionic acid methyl ester
  • 3-Oxo-3-phenylthiopropionic acid methyl ester

Uniqueness

O-ethyl 3-oxo-3-phenylpropanethioate is unique due to the presence of both a thiol and an ester group, which imparts distinct reactivity compared to its analogs. This dual functionality allows for a broader range of chemical transformations and applications in synthesis and industrial processes.

Properties

CAS No.

16516-19-1

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

O-ethyl 3-oxo-3-phenylpropanethioate

InChI

InChI=1S/C11H12O2S/c1-2-13-11(14)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

GTPRFMULQGUWHD-UHFFFAOYSA-N

SMILES

CCOC(=S)CC(=O)C1=CC=CC=C1

Canonical SMILES

CCOC(=S)CC(=O)C1=CC=CC=C1

Origin of Product

United States

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